6-bromo-2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide
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Overview
Description
6-bromo-2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the chromene core through a cyclization reaction, followed by the introduction of the bromine atom via bromination. The thiazole ring is then incorporated through a condensation reaction with the appropriate thiazole precursor. The final step involves the formation of the carboxamide group through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized chromene derivatives .
Scientific Research Applications
6-bromo-2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 6-bromo-2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring and chromene core allow the compound to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to therapeutic effects, such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-chloro-2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide derivatives: Various derivatives with different substituents on the chromene or thiazole rings.
Uniqueness
The presence of the bromine atom in 6-bromo-2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide makes it unique compared to its analogs. Bromine can enhance the compound’s reactivity and potentially improve its binding affinity to biological targets, making it a valuable molecule for further research and development .
Properties
IUPAC Name |
6-bromo-2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15BrN2O3S/c26-18-9-10-22-17(11-18)13-20(25(30)31-22)23(29)27-19-8-4-7-16(12-19)21-14-32-24(28-21)15-5-2-1-3-6-15/h1-14H,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBHZPDMCFGCMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=CC(=C5)Br)OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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